![molecular formula C19H28Cl2FN3O2 B12321573 Ulixacaltamide hydrochloride CAS No. 1797986-84-5](/img/structure/B12321573.png)
Ulixacaltamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ulixacaltamide hydrochloride is a small molecule inhibitor of T-type calcium channels, developed by Praxis Precision Medicines. It is currently under clinical development for the treatment of essential tremor and Parkinson’s disease . The compound is administered orally in tablet form and targets the T-type calcium channels to alleviate symptoms associated with these neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ulixacaltamide hydrochloride involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis to a commercial scale. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and purity of the final product, and adhering to regulatory standards for pharmaceutical manufacturing. The process would likely involve batch or continuous flow reactors, purification steps such as crystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Ulixacaltamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Essential Tremor
-
Phase IIb Essential1 Trial :
- Design : A randomized, double-blind, placebo-controlled trial involving 132 patients.
- Dosage : Patients received either 60 mg or 100 mg of ulixacaltamide once daily for 56 days.
- Primary Endpoint : Change in modified Activities of Daily Living (mADL) score.
- Results :
- Open-label Extension Studies :
- Phase III Studies :
Parkinson’s Disease
While primarily focused on essential tremor, ulixacaltamide is also being explored for its efficacy in managing motor symptoms associated with Parkinson’s disease. The same mechanism that aids in controlling tremors may also benefit patients with Parkinson's by stabilizing neuronal activity .
Summary of Clinical Findings
Study Type | Condition | Sample Size | Dosage (mg) | Primary Endpoint | Key Findings |
---|---|---|---|---|---|
Phase IIb Essential1 Trial | Essential Tremor | 132 | 60 or 100 | Change in mADL score | Improvement vs placebo; significant secondary endpoint results |
Open-label Extension | Essential Tremor | Variable | Continued | Long-term efficacy | Sustained improvement over 14 weeks |
Phase III Trials | Essential Tremor & Parkinson’s Disease | TBD | TBD | Safety and efficacy | Pending results; designed to confirm Phase II findings |
Safety and Tolerability
Ulixacaltamide has demonstrated a favorable safety profile in clinical trials. The rate of discontinuation due to adverse events was relatively low compared to placebo groups, indicating good tolerability among participants . No new safety concerns were identified during the studies.
Mechanism of Action
Ulixacaltamide hydrochloride exerts its effects by selectively inhibiting T-type calcium channels, which are involved in regulating neuronal firing patterns in the cerebello-thalamo-cortical circuit . By blocking these channels, this compound reduces abnormal burst firing of neurons, which is associated with tremor activity in essential tremor and motor symptoms in Parkinson’s disease .
Comparison with Similar Compounds
Z944: Another T-type calcium channel inhibitor with similar pharmacological properties.
Ethosuximide: A medication used to treat absence seizures that also targets T-type calcium channels.
Mibefradil: A calcium channel blocker that inhibits both T-type and L-type calcium channels.
Comparison: Ulixacaltamide hydrochloride is unique in its high selectivity for T-type calcium channels, which makes it a promising candidate for treating essential tremor and Parkinson’s disease with potentially fewer side effects compared to less selective compounds . Its development is based on the CEREBRUM small molecule platform, which aims to create highly targeted therapies for neurological disorders .
Biological Activity
Ulixacaltamide hydrochloride, designated as PRAX-944, is a selective small molecule inhibitor of T-type calcium channels, primarily under development for the treatment of essential tremor (ET). This compound is engineered to modulate neuronal activity by blocking abnormal burst firing in the Cerebello-Thalamo-Cortical (CTC) circuit, which is implicated in tremor activity. The ongoing clinical trials aim to establish its efficacy and safety profile for patients suffering from ET and potentially other neurological disorders.
Ulixacaltamide functions by selectively inhibiting T-type calcium channels, which play a crucial role in neuronal excitability. By blocking these channels, ulixacaltamide aims to reduce the excessive neuronal firing that characterizes conditions like essential tremor. This mechanism is particularly relevant in the context of the CTC circuit, where abnormal activity leads to motor symptoms associated with ET.
Clinical Efficacy
Recent studies have demonstrated promising results regarding the efficacy of ulixacaltamide in improving the modified Activities of Daily Living (mADL) scores among ET patients. The Essential1 study , a Phase 2b randomized, double-blind, placebo-controlled trial, provided significant insights into its biological activity:
- Study Population : 132 patients with essential tremor were randomized to receive either ulixacaltamide (60 mg or 100 mg) or placebo for 56 days.
- Efficacy Results :
- Patients treated with ulixacaltamide showed a mean improvement in mADL scores compared to placebo, with a notable LS mean difference of 1.58 points (p=0.126) .
- Statistically significant improvements were observed in secondary endpoints such as TETRAS-ADL (p=0.026) and Clinical Global Impression-Severity (CGI-S) scores .
Safety Profile
The safety profile of ulixacaltamide has been characterized as favorable:
- Adverse Events : The rate of discontinuation due to adverse events was 12% in the ulixacaltamide group compared to 3% in the placebo group .
- Long-term Safety : No new safety signals emerged during extended treatment periods, indicating a stable safety profile over time .
Essential1 Study Findings
The Essential1 study highlighted several critical findings regarding the biological activity of ulixacaltamide:
Parameter | Ulixacaltamide (n=78) | Placebo (n=38) | LS Mean Difference | p-value |
---|---|---|---|---|
mADL Score Change | -3.01 | -1.44 | 1.58 | 0.126 |
TETRAS-ADL Score Change | -3.60 | -1.07 | 2.53 | 0.026 |
CGI-S Improvement | 42% improved | 26% improved | - | <0.05 |
Open-label Extension Study
Following the double-blind phase, an open-label extension study demonstrated that patients who continued treatment with ulixacaltamide maintained or improved their mADL scores over an additional 14 weeks:
- Patients who switched from placebo to ulixacaltamide experienced a mean improvement of 3.15 points in mADL scores.
- Patients who continued on ulixacaltamide showed an additional mean improvement of 1.7 points after 14 weeks .
Future Directions
Ulixacaltamide is advancing towards Phase 3 clinical trials, with plans to engage with regulatory authorities based on the positive outcomes observed thus far
Properties
CAS No. |
1797986-84-5 |
---|---|
Molecular Formula |
C19H28Cl2FN3O2 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-[[1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]-3-chloro-5-fluorobenzamide;hydrochloride |
InChI |
InChI=1S/C19H27ClFN3O2.ClH/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14;/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25);1H |
InChI Key |
JRMXLKZWGMAABP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.